

# Application Notes and Protocols: Danicopan Monotherapy in Untreated PNH Patients (Phase II Study)

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Compound of Interest		
Compound Name:	Danicopan	
Cat. No.:	B606937	Get Quote

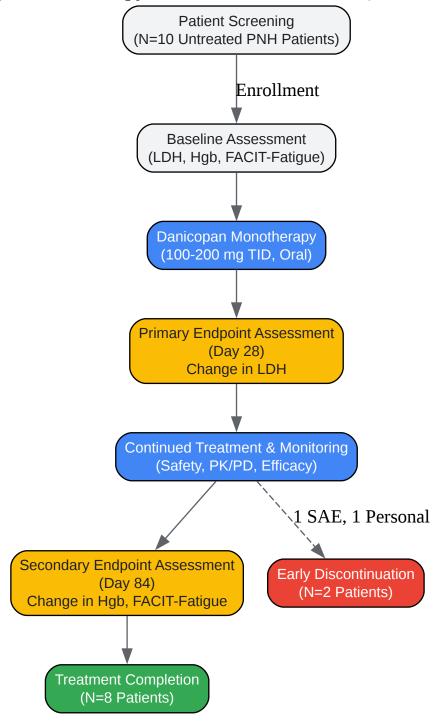
Audience: Researchers, scientists, and drug development professionals.

Introduction Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by complement-mediated intravascular hemolysis (IVH) and extravascular hemolysis (EVH). The disease stems from a somatic mutation in the PIGA gene in a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins, such as CD55 and CD59, on the surface of blood cells. This absence makes red blood cells susceptible to destruction by the complement system. **Danicopan** (ALXN2040, formerly ACH-4471) is a first-in-class, oral, small-molecule inhibitor of complement factor D.[1] [2] Factor D is a critical serine protease in the alternative pathway (AP) of the complement system.[2] By reversibly binding to and inhibiting factor D, **danicopan** blocks the formation of the AP C3 convertase (C3bBb), thereby controlling both IVH and preventing the C3-fragment opsonization that leads to EVH.[1][3] This document details the protocols and results from the Phase II clinical trial (NCT03053102) evaluating **danicopan** as a monotherapy in treatment-naïve PNH patients.[1][4]

## Signaling Pathway: Danicopan Mechanism of Action



## Danicopan Monotherapy Phase II Trial Workflow (NCT03053102)



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### References

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